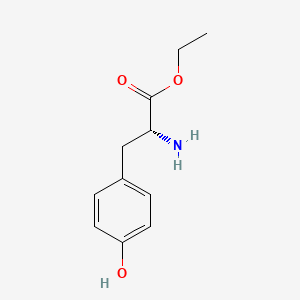

ethyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate is an ester derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is characterized by the presence of an ethyl ester group, an amino group, and a hydroxyphenyl group, making it a versatile molecule in organic chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate typically involves the esterification of tyrosine. One common method is the Fischer esterification, where tyrosine is reacted with ethanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:

Tyrosine+EthanolH2SO4Ethyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Ethyl (2R)-2-amino-3-(4-hydroxyphenyl)propanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Investigated for potential therapeutic applications, including as a prodrug for tyrosine.

Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ethyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate involves its hydrolysis to release tyrosine, which then participates in various biochemical pathways. Tyrosine is a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. The compound’s effects are mediated through its interaction with enzymes and receptors involved in these pathways.

Comparison with Similar Compounds

Similar Compounds

Ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate: The enantiomer of the compound with similar properties but different biological activity.

Methyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate: A methyl ester derivative with slightly different reactivity and solubility.

Ethyl (2R)-2-amino-3-(3,4-dihydroxyphenyl)propanoate: A derivative with an additional hydroxyl group, leading to different chemical and biological properties.

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs. Its ability to release tyrosine upon hydrolysis makes it particularly valuable in biochemical and medical research.

Biological Activity

Ethyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate, also known as ethyl 2-amino-3-(4-hydroxyphenyl)propanoate, is an amino acid derivative that has garnered attention for its potential biological activities. This compound features a chiral center and a hydroxyl group on the aromatic ring, which may significantly influence its interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₅NO₃. The presence of both an amino group and a hydroxyl group allows for various interactions with biological macromolecules, such as proteins and enzymes.

| Property | Value |

|---|---|

| Molecular Weight | 209.25 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

| Chirality | Chiral (2R configuration) |

This compound exhibits several biological activities attributed to its structural components:

- Enzyme Interaction : The amino group can form hydrogen bonds with active sites on enzymes, enhancing binding affinity and specificity. This property is crucial for the compound's role as a potential inhibitor or modulator in various biochemical pathways.

- Antioxidant Properties : The hydroxyl group on the phenolic ring contributes to antioxidant activity by scavenging free radicals, which may protect cells from oxidative stress.

- Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures can exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of neuroinflammation.

Case Studies and Research Findings

- Inhibition of Dihydrofolate Reductase (DHFR) : Research indicates that derivatives of amino acid compounds can inhibit DHFR, a critical enzyme in nucleotide synthesis. This compound may share similar inhibitory properties, impacting cellular proliferation in cancer cells .

- Cytotoxicity Studies : In vitro studies have shown that compounds structurally related to this compound can increase glucose uptake in HepG2 cells without inducing cytotoxic effects. This suggests potential applications in metabolic disorders .

- Antitumor Activity : Analogous compounds have demonstrated promising antitumor activity by targeting specific pathways involved in cancer progression. This compound may possess similar properties, warranting further investigation into its therapeutic potential .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| Ethyl 3-(4-methoxyphenyl)propanoate | Lacks amino group | Limited biological activity |

| Methyl 3-(4-hydroxyphenyl)propanoate | Contains hydroxyl group | Antioxidant properties |

| Ethyl 3-(4-hydroxy-3-nitrophenyl)propanoate | Contains nitro group | Potential anti-inflammatory effects |

Properties

CAS No. |

23234-44-8 |

|---|---|

Molecular Formula |

C11H15NO3 |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

ethyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate |

InChI |

InChI=1S/C11H15NO3/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8/h3-6,10,13H,2,7,12H2,1H3/t10-/m1/s1 |

InChI Key |

SBBWEQLNKVHYCX-SNVBAGLBSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H](CC1=CC=C(C=C1)O)N |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.